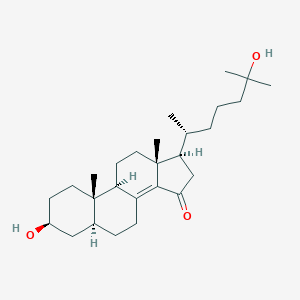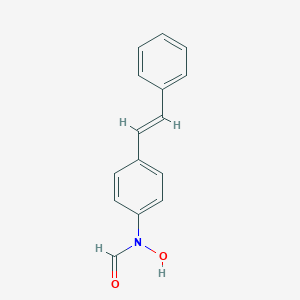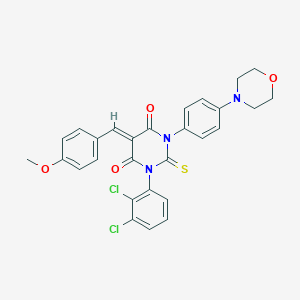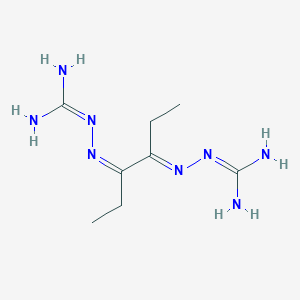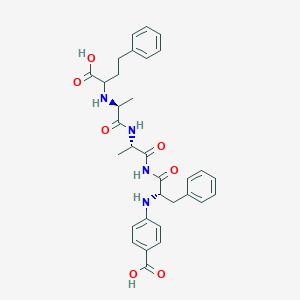
Cfp-aaf-pab
描述
Cfp-aaf-pab is a product intended for research use only. It has a molecular formula of C32H36N4O7 and a molecular weight of 588.6 g/mol. It is used as an inhibitor of endopeptidase 24.15 .
Synthesis Analysis
The active site of endopeptidase 24.15, which this compound inhibits, exhibits an HEXXH motif, a common feature of zinc metalloenzymes . Mutations have confirmed the importance, for binding and catalysis, of the residues (His473, Glu474, and His477) within this motif .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C32H36N4O7. The active site of endopeptidase 24.15, which this compound inhibits, has been identified to include residues His473, Glu474, and His477 .Chemical Reactions Analysis
This compound acts as an inhibitor of endopeptidase 24.15 . It has been shown to be dependent upon the presence, and possibly coordination, of the active site zinc ion .科学研究应用
神经生物学:理解神经肽代谢
Cfp-aaf-pab: 与大脑中神经肽代谢的研究有关。它用于抑制硫代寡肽酶 (THOP1),而 THOP1 被认为参与神经肽的加工 . 通过抑制 THOP1,研究人员可以研究神经肽水平的改变及其对神经元通信和行为的后续影响。
免疫学:抗原呈递研究
该化合物还用于免疫学研究,以探索抗原呈递机制。THOP1 受This compound影响,被认为在降解对免疫细胞呈递抗原至关重要的细胞内肽中发挥作用 . 这种应用对于理解免疫反应和开发疫苗至关重要。
神经退行性疾病研究
This compound: 有助于研究神经退行性疾病。通过抑制 THOP1,科学家可以观察肽代谢的变化,这些变化可能导致阿尔茨海默病等神经退行性疾病,从而洞察潜在的治疗靶点 .
癌症研究
在癌症研究中,This compound用于研究肽代谢在肿瘤生长和进展中的作用。抑制 THOP1 可以揭示肿瘤微环境中的肽如何影响癌细胞增殖和转移 .
心血管研究:血压调节
该化合物已被证明通过抑制内肽酶-24.15 降低正常血压大鼠的血压,这表明该酶直接参与血压控制 . 这种应用对于开发治疗高血压的新疗法具有重要意义。
药理学:增强血管扩张肽的作用
This compound: 用于药理学研究,以增强血管扩张肽(如缓激肽)的作用。这增强了缓激肽的降压作用,增加了它的效力和最大效应,这对了解血压药物的药效动力学很有价值 .
内分泌学:调节 GnRH 的作用
研究表明,大脑 THOP1 可能在调节促性腺激素释放激素 (GnRH) 的作用中发挥作用。This compound 通过抑制 THOP1,有助于阐明神经肽和激素调节之间的复杂相互作用 .
肽组学:肽比例分析
在肽组学中,This compound 用于通过抑制 THOP1 来区分细胞内肽比例。这允许分析各种生理和病理条件下的肽谱,有助于发现生物标志物和治疗靶点 .
作用机制
Target of Action
Cfp-aaf-pab is a specific inhibitor of Endopeptidase EC 3.4.24.15 (EP24.15) . EP24.15 is a zinc metalloendopeptidase that is broadly distributed within the brain, pituitary, and gonads . Its substrate specificity includes a number of physiologically important neuropeptides such as neurotensin, bradykinin, and gonadotropin-releasing hormone .
Mode of Action
This compound interacts with the active site of EP24.15, which exhibits an HEXXH motif, a common feature of zinc metalloenzymes . The importance of the residues (His473, Glu474, and His477) within this motif for binding and catalysis has been confirmed . A third putative metal ligand, presumed to coordinate directly to the active site zinc ion in concert with His473 and His477, has been identified as Glu502 .
Biochemical Pathways
The inhibition of EP24.15 by this compound affects the metabolism of several neuropeptides. For example, it has been suggested that brain EP24.15 plays a role in the regulation of Gonadotropin-releasing hormone (GnRH) effects . Therefore, the inhibition of EP24.15 could potentially disrupt the normal functioning of these biochemical pathways.
Result of Action
The inhibition of EP24.15 by this compound has been shown to have significant physiological effects. For instance, it has been reported that the administration of this compound resulted in increased gonadotropin secretion . In another study, it was found that the administration of this compound produced an immediate depressor response, suggesting a role for EP24.15 in the control of blood pressure .
生化分析
Biochemical Properties
Cfp-aaf-pab interacts with a variety of enzymes and proteins. It is known to be a specific inhibitor of Thimet Oligopeptidase (THOP1), a zinc metalloendopeptidase . This interaction is crucial for its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the brain, it has been suggested to regulate Gonadotropin-releasing hormone (GnRH) effects, leading to increased gonadotropin secretion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit THOP1, which is crucial for its catalytic mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, it has been shown to produce an immediate depressor response lasting 1-5 minutes in normotensive rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, infusion of 3 µmol this compound produced a maximum depressor response of 52 mm Hg in normotensive rats .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7/c1-20(33-26(32(42)43)18-13-22-9-5-3-6-10-22)28(37)34-21(2)29(38)36-30(39)27(19-23-11-7-4-8-12-23)35-25-16-14-24(15-17-25)31(40)41/h3-12,14-17,20-21,26-27,33,35H,13,18-19H2,1-2H3,(H,34,37)(H,40,41)(H,42,43)(H,36,38,39)/t20-,21-,26?,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWDJFXHHHJFU-FFXSJNGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922090 | |
| Record name | 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116560-97-5 | |
| Record name | N-(1-Carboxy-3-phenylpropyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116560975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of cFP-AAF-pAB and how does it interact with this target?
A1: this compound (N-[1-(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate) is a potent and specific inhibitor of endopeptidase 24.15 (EP 24.15). [, , , , ] It acts as an active-site-directed inhibitor, meaning it binds to the catalytic site of the enzyme and prevents it from interacting with its substrates. [, ]
Q2: What are the downstream effects of inhibiting EP 24.15 with this compound?
A2: Inhibition of EP 24.15 by this compound leads to several physiological effects, primarily due to the accumulation of its substrates. One of the most notable effects is the slowed degradation of luteinizing hormone-releasing hormone (LHRH). [, ] This is because EP 24.15 is the primary enzyme responsible for cleaving LHRH at the Tyr5-Gly6 bond. [] this compound also exhibits antinociceptive properties, likely due to its ability to inhibit the degradation of opioid peptides like enkephalins. [] Additionally, this compound can influence blood pressure, cardiac output, and renal function. []
Q3: Does this compound interact with enzymes other than EP 24.15?
A3: While this compound demonstrates high specificity for EP 24.15, research indicates it can be metabolized by endopeptidase 24.11 (EP 24.11) in vivo. [] This conversion can lead to the formation of N-[1-(R,S)-carboxyl-3-phenylpropyl]-Ala-Ala, a compound with angiotensin-converting enzyme (ACE) inhibitory activity. [] Therefore, some of the observed effects of this compound, particularly on blood pressure and renal hemodynamics, might be partially mediated by its conversion to an ACE inhibitor. []
Q4: How does the in vivo administration of this compound affect LHRH levels?
A4: Studies have shown that administering this compound directly into the third ventricle of rats significantly inhibits LHRH degradation. [] Intravenous administration also increased the half-life of LHRH from 10 minutes to 20 minutes. [] This suggests that this compound effectively inhibits EP 24.15 in vivo, leading to increased LHRH levels and potentially impacting downstream hormonal pathways. [, ]
Q5: What is the role of this compound in studying the behavioral effects of milk in fetal rats?
A5: Research suggests that centrally administered this compound can provide insights into the behavioral effects of milk in fetal rats by influencing dynorphin activity. [] This highlights the potential of this compound as a tool for investigating complex neurobiological processes and peptide signaling pathways.
Q6: What is the significance of the structural features of this compound for its inhibitory activity?
A6: The specific arrangement of the carboxyl group, phenylpropyl moiety, alanine residues, phenylalanine, and p-aminobenzoate group in this compound contributes to its high affinity and selectivity for EP 24.15. [] Modifying these structural elements can significantly impact the compound's potency and selectivity towards different endopeptidases, as observed with the related compound SA898. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing the inhibitory properties of this compound analogs.
Q7: What are the potential applications of this compound in angiogenesis research?
A8: Research suggests that this compound plays a role in regulating angiogenesis, the formation of new blood vessels. Studies using bovine aortic endothelial cells (BAECs) demonstrated that this compound could attenuate cyclic strain-induced endothelial cell tubule formation and migration. [] This effect is likely mediated through the inhibition of EP 24.15 and its downstream impact on vasoactive peptide cleavage, highlighting the potential of this compound in investigating angiogenesis-related processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



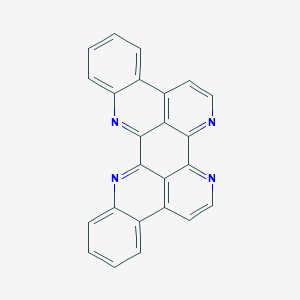
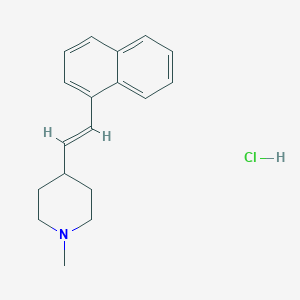
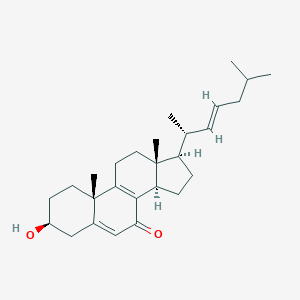
![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
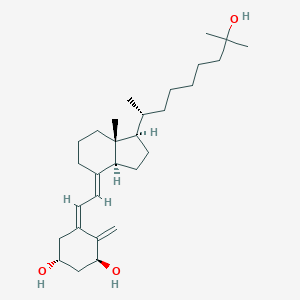
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)
